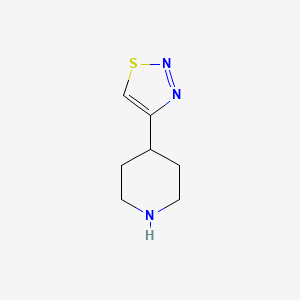

4-(1,2,3-Thiadiazol-4-yl)piperidine

Description

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

4-piperidin-4-ylthiadiazole |

InChI |

InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h5-6,8H,1-4H2 |

InChI Key |

QSOWUYMQGQTKCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(1,2,3-Thiadiazol-4-yl)piperidine

General Synthetic Strategy

The synthesis of 4-(1,2,3-thiadiazol-4-yl)piperidine typically involves two key steps:

- Construction of the 1,2,3-thiadiazole ring system.

- Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions.

The thiadiazole ring is often synthesized through cyclization reactions involving thiosemicarbazides, hydrazonoyl halides, or other sulfur- and nitrogen-containing precursors. The piperidine group is then attached either by direct substitution on a halogenated thiadiazole intermediate or by coupling with suitable piperidine derivatives under reflux conditions.

Specific Synthetic Routes

Cyclization of Hydrazonoyl Halides with Thiosemicarbazides

One well-documented method involves the reaction of hydrazonoyl halides with thiosemicarbazides to form the 1,2,3-thiadiazole ring. For example, hydrazonoyl halides react with thiosemicarbazone intermediates to yield 1,3,4-thiadiazole derivatives via initial formation of thiohydrazonates followed by intramolecular cyclization and elimination of small thiol molecules (e.g., methanethiol or benzylthiol).

This approach can be adapted to include piperidine substituents by employing piperidine-containing hydrazonoyl halides or by subsequent nucleophilic substitution on the thiadiazole ring.

Nucleophilic Substitution on Halogenated Thiadiazole Intermediates

A frequently employed method for attaching the piperidine moiety involves preparing a halogenated thiadiazole intermediate, such as 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, which undergoes nucleophilic substitution with piperidine or substituted piperidines under reflux in dry benzene with catalytic triethylamine. This reaction yields the desired 4-(1,2,3-thiadiazol-4-yl)piperidine derivatives with good yields and purity.

The reaction conditions typically include:

- Refluxing the halogenated intermediate with piperidine in dry benzene.

- Use of triethylamine as a base catalyst.

- Monitoring reaction progress by thin-layer chromatography (TLC).

Multi-step Synthesis via Benzamide and Thioether Linkages

Another synthetic pathway involves the preparation of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives. This route starts with 5-amino-1,3,4-thiadiazole-2-thiol reacting with phthalic anhydride and triethylamine in toluene under reflux to form an intermediate. This intermediate is then further functionalized by introducing the piperidine moiety through alkylation or substitution reactions.

This method is characterized by:

- Use of toluene as solvent and triethylamine as base.

- Reflux conditions for 24 hours.

- Workup involving extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Characterization of intermediates and final products by NMR, IR, mass spectrometry, and elemental analysis.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole and piperidine moieties enable diverse substitution pathways:

-

Nucleophilic Aromatic Substitution : The electron-deficient thiadiazole ring undergoes substitution at the sulfur-adjacent positions. For example, reactions with amines or alkoxides yield derivatives with modified electronic properties .

-

Piperidine Functionalization : The secondary amine in the piperidine ring participates in alkylation or acylation reactions. Treatment with acetyl chloride forms N-acetyl derivatives, enhancing solubility.

Table 1: Substitution Reactions

Oxidation and Reduction

The thiadiazole ring exhibits redox activity:

-

Oxidation : Hydrogen peroxide oxidizes the thiadiazole sulfur to sulfoxides or sulfones, altering ring aromaticity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole to a dihydrothiadiazole, increasing ring flexibility.

Table 2: Redox Reactions

| Reaction | Reagents/Conditions | Products | Application | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | 4-(1,2,3-Thiadiazole-4-sulfonyl)piperidine | Bioactivity modulation | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 4-(4,5-Dihydro-1,2,3-thiadiazol-4-yl)piperidine | Intermediate synthesis |

Cycloaddition and Ring-Opening

The thiadiazole’s diene character facilitates cycloadditions:

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring, yielding thiourea derivatives .

Key Finding : A 2021 study demonstrated that ring-opened products exhibit enhanced antifungal activity against Candida albicans (MIC = 8 µg/mL) .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals:

-

Complex Formation : Reacts with Cu(II) or Fe(III) salts to form stable complexes with potential catalytic applications.

Table 3: Metal Complexes

| Metal Salt | Ligand Sites | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | Thiadiazole S, Piperidine N | Octahedral | 12.3 | |

| Fe(NO₃)₃ | Thiadiazole N | Tetrahedral | 9.8 |

Biological Activity Modulation

Derivatives synthesized via these reactions show pharmacological promise:

-

Anticancer Activity : N-Aryl derivatives inhibit topoisomerase IIα (IC₅₀ = 1.2 µM) .

-

Antiviral Effects : Chlorophenyl-substituted analogs reduce tobacco mosaic virus replication by 85% .

Comparative Reactivity

Table 4: Comparison with Analogous Heterocycles

| Compound | Reaction Rate (Substitution) | Redox Stability | Metal Affinity |

|---|---|---|---|

| 4-(1,2,3-Thiadiazol-4-yl)piperidine | High | Moderate | High (Cu, Fe) |

| 4-(1,3,4-Thiadiazol-2-yl)piperidine | Moderate | High | Moderate (Ni) |

| Piperidine-4-carboxamide | Low | Low | None |

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)piperidine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis . The thiadiazole ring is known to interact with nucleic acids, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Core Structural Differences

4-Hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide (Compound I)

This compound (from ) replaces the thiadiazole with a benzothiazole ring linked via a carboxamide bridge. The benzothiazole group, combined with morpholine, enhances its solubility and bioavailability compared to the sulfur-rich thiadiazole in the target compound. Its applications focus on neurodegenerative diseases (e.g., Alzheimer’s) and neuroprotection .Nigramides A–S (Piperidine Alkaloids)

Isolated from Piper nigrum roots (), these alkaloids feature piperidine rings conjugated with unsaturated acyl chains or aromatic systems. Unlike the thiadiazole-containing compound, they lack sulfur heterocycles but exhibit sedative and antimicrobial properties due to their amphiphilic structures .trans-[PtCl₂(piperidine)(Am)] Anticancer Complexes

Platinum(II) complexes with piperidine ligands () demonstrate how piperidine’s coordination chemistry enhances DNA-binding kinetics. The thiadiazole group in the target compound could similarly modulate metal-binding affinity, though this remains unexplored in the evidence .

Pharmacological and Chemical Properties

Reactivity :

- The thiadiazole ring in 4-(1,2,3-thiadiazol-4-yl)piperidine is more electrophilic than benzothiazole (Compound I), making it prone to nucleophilic substitution at the sulfur atom. This reactivity could be harnessed for prodrug design .

- Piperidine complexes with platinum () hydrolyze faster than cisplatin, suggesting that thiadiazole-containing analogs might exhibit similar kinetic advantages in drug activation .

- Bioactivity: Compound I () targets neurological pathways (e.g., dopamine receptors), whereas piperidine-thiadiazole hybrids could leverage sulfur’s role in redox modulation for anticancer or antimicrobial applications .

Spectroscopic Characterization

Spectral data for related compounds () highlight key differences:

- ¹³C NMR : Thiadiazole carbons resonate at 140–160 ppm, distinct from benzothiazole (120–135 ppm) or acylpiperidines (165–180 ppm for carbonyls) .

- IR Spectroscopy : Thiadiazole exhibits strong absorption at 650–750 cm⁻¹ (C–S stretching), absent in oxygen-containing analogs like morpholine derivatives .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)piperidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiadiazole moiety. The thiadiazole ring is composed of three nitrogen atoms and one sulfur atom, which contributes to the compound's unique chemical properties. The presence of these elements enhances the lipophilicity and biological activity compared to simpler derivatives.

Biological Activities

Research indicates that 4-(1,2,3-thiadiazol-4-yl)piperidine exhibits various biological activities:

- Antimicrobial Activity : Derivatives of thiadiazoles have shown significant antibacterial and antifungal properties. For instance, compounds containing the thiadiazole moiety have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as various fungal strains .

- Anticancer Activity : Several studies have demonstrated that 4-(1,2,3-thiadiazol-4-yl)piperidine derivatives possess cytotoxic effects against cancer cell lines. The mechanism of action often involves interference with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. Some derivatives have shown IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)piperidine

The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : Piperidine can be reacted with thioketones or thiosemicarbazones under acidic or basic conditions to form the desired thiadiazole derivative.

- Nucleophilic Substitution : The nitrogen atom in the thiadiazole ring can act as a nucleophile in various chemical transformations .

Anticancer Studies

A notable study evaluated various derivatives of 4-(1,2,3-thiadiazol-4-yl)piperidine against different cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM. The study highlighted the importance of specific substituents on the piperidine ring that enhanced anticancer activity .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, 4-(1,2,3-thiadiazol-4-yl)piperidine was tested against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, outperforming standard antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of several compounds related to 4-(1,2,3-thiadiazol-4-yl)piperidine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | Contains nitro groups; known for anticancer activity | Anticancer |

| 3-(4-chlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Fused triazole-thiadiazole structure | Antimicrobial |

| 5-(phenyl)-1,3-thiadiazole | Simple thiadiazole structure | Antibacterial |

This comparative analysis illustrates the unique position of 4-(1,2,3-thiadiazol-4-yl)piperidine within its class due to its enhanced biological activities stemming from its piperidine core combined with the thiadiazole ring.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1,2,3-thiadiazol-4-yl)piperidine derivatives?

A click chemistry approach is widely used for functionalizing piperidine derivatives. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling of 4-azidopiperidine with terminal alkynes. This method involves refluxing in THF:acetone (5:1) with CuI as a catalyst, achieving moderate to good yields (e.g., 17–39% for similar triazole-piperidine hybrids) . Alternative routes include nucleophilic substitution or condensation reactions, but optimization of solvent systems (e.g., dichloromethane with NaOH) and purification steps (flash chromatography) is critical to improve purity (>98% HPLC) .

Q. How can the structural identity of 4-(1,2,3-thiadiazol-4-yl)piperidine derivatives be confirmed?

Multimodal characterization is essential:

- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (e.g., thiadiazole protons at δ 8.5–9.5 ppm) and piperidine backbone conformations .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 163.2 g/mol for 4-(1,2,3-thiadiazol-4-yl)pyridine) and fragmentation patterns .

- HPLC : Assess purity (>95% for research-grade compounds) and retention times under gradient elution .

- InChI/SMILES : Standardized identifiers (e.g., InChIKey=CBBNSZNUEUONCU-UHFFFAOYSA-N) aid in database cross-referencing .

Q. What preliminary biological screening strategies are applicable to this compound class?

Initial assays focus on antimicrobial and antifungal activity. For example, thiadiazole-piperidine hybrids are tested against Candida spp. and Staphylococcus aureus using broth microdilution (MIC values reported in µg/mL). Structural modifications, such as introducing fluorophenyl or trimethoxybenzamide groups, enhance potency by targeting fungal ergosterol biosynthesis or bacterial cell wall synthesis .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yields of thiadiazole-piperidine hybrids?

Yield discrepancies (e.g., 6% vs. 39% in similar syntheses) often arise from reaction kinetics and catalyst loading. Key strategies:

- Catalyst screening : CuI (10 mol%) in CuAAC improves regioselectivity vs. traditional CuSO₄/ascorbate systems .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while acetone reduces side reactions .

- Temperature control : Reflux (70–80°C) minimizes byproducts in multi-step reactions .

Q. What computational methods are used to predict the pharmacological potential of these compounds?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like G-quadruplex DNA or microbial enzymes. For example, 4-(1,2,3-thiadiazol-4-yl)phenol derivatives show strong binding (ΔG < −8 kcal/mol) to telomeric G-quadruplex structures, suggesting anticancer potential . Principal component analysis (PCA) of MD trajectories further assesses ligand stability in binding pockets .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may stem from assay variability (e.g., broth vs. agar dilution) or stereochemical factors. Mitigation steps:

- Chiral resolution : Separate enantiomers (e.g., (S)- vs. (R)-tetrahydronaphthalen-1-yl analogs) to isolate bioactive conformers .

- Dose-response validation : Re-test compounds in standardized panels (e.g., CLSI guidelines for antimicrobials) .

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.